molecular formula C17H18N2O5 B5542886 methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate

methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate

Cat. No. B5542886
M. Wt: 330.33 g/mol
InChI Key: QSGBDCUZLUVKHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions including condensation and cyclization processes. For example, a study by Chan et al. (1977) demonstrated the synthesis and X-ray structure of a similar compound, highlighting the role of Michael addition and subsequent ring-closure involving carbonyl groups in its formation (Chan, Ma, & Mak, 1977). Another approach by Gabriele et al. (2006) employed tandem oxidative aminocarbonylation-cyclization reactions, indicating the versatility in synthesizing complex structures (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction to determine the arrangement of atoms within a compound. Barich et al. (2004) studied compounds with dimethoxybenzoic acid components, revealing insights into molecular planes and hydrogen bonding patterns (Barich, Zell, Powell, & Munson, 2004).

Chemical Reactions and Properties

Compounds such as methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate participate in a variety of chemical reactions, reflecting their reactivity and functional group interplay. Forlani et al. (2006) assessed the nucleophilicities of similar structures, providing insights into their chemical behavior and reaction mechanisms (Forlani, Tocke, Del Vecchio, Lakhdar, Goumont, & Terrier, 2006).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are crucial for understanding the behavior of chemical compounds. The analysis of related compounds reveals the influence of molecular structure on these properties, though specific studies on methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate's physical properties are not directly available.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are defined by the functional groups present in the molecule. Studies like those by Selva et al. (2003) on the methylation reactions of functionalized anilines offer insights into the chemical properties of similar compounds (Selva, Tundo, & Perosa, 2003).

Scientific Research Applications

  • Chemical Reactivity Studies : Research on similar compounds, such as 2-aminothiazoles and their reactions with electrophiles, provides insights into nitrogen and carbon nucleophilicity, which is crucial for understanding the reactivity of amino groups in various chemical contexts. This knowledge is applicable in the synthesis of new compounds and the development of drugs and materials (Forlani et al., 2006).

  • Food and Biological Studies : Studies on compounds like Methylglyoxal highlight the importance of alpha-oxoaldehydes in biological systems, food processing, and potential therapeutic applications. Understanding the interactions and modifications induced by such compounds can inform research into food safety, preservation, and the development of new therapeutic agents (Nemet et al., 2006).

  • Catalysis and Organic Synthesis : Research into novel synthetic routes for creating heterocyclic compounds, such as dihydrobenzo[d]oxazine derivatives, showcases the utility of specific functional groups and catalysts in synthesizing complex molecules. This area of research has implications for the development of new pharmaceuticals, agrochemicals, and materials (Gabriele et al., 2006).

  • Medicinal Chemistry : The synthesis and evaluation of compounds for their biological activities, such as antitumor or antihypertensive effects, are critical areas of research. Understanding the structure-activity relationships and mechanism of action of these compounds can lead to the development of new therapeutic agents (Hutchinson et al., 2001).

  • Photophysical Studies : The investigation of the interactions between specific compounds and proteins or micelles can provide valuable information on drug delivery mechanisms, the photophysical behavior of drug molecules, and the design of more effective therapeutic agents (Tormo et al., 2008).

properties

IUPAC Name

methyl 4,5-dimethoxy-2-(phenylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-14-9-12(16(20)24-3)13(10-15(14)23-2)19-17(21)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGBDCUZLUVKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate

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